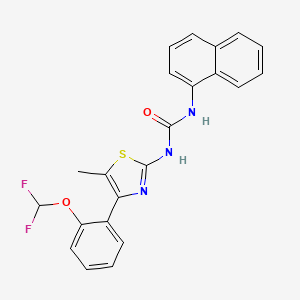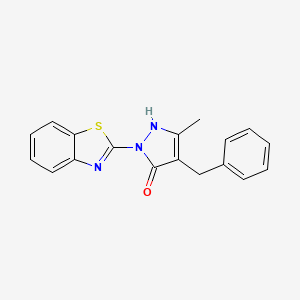
1-(4-(2-(Difluoromethoxy)phenyl)-5-methylthiazol-2-yl)-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including a difluoromethoxy phenyl group, a thiazole ring, and a naphthyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Coupling with Naphthyl Urea: The final step involves coupling the thiazole intermediate with a naphthyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The difluoromethoxy group and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthyl urea moiety may enhance binding affinity and specificity to certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-(METHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-{4-[2-(TRIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA: Contains a trifluoromethoxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the difluoromethoxy group in 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA imparts unique electronic properties and steric effects that can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its methoxy and trifluoromethoxy analogs.
Properties
Molecular Formula |
C22H17F2N3O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H17F2N3O2S/c1-13-19(16-10-4-5-12-18(16)29-20(23)24)26-22(30-13)27-21(28)25-17-11-6-8-14-7-2-3-9-15(14)17/h2-12,20H,1H3,(H2,25,26,27,28) |
InChI Key |
FNODTGYHQGLZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11034803.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide](/img/structure/B11034817.png)
![N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide](/img/structure/B11034823.png)

![(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11034834.png)
![2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione](/img/structure/B11034838.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide](/img/structure/B11034844.png)
![N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11034845.png)
![dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034856.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)
![Methyl 2-({1-[4-(tert-butyl)benzoyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}anilino)acetate](/img/structure/B11034869.png)
![N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B11034872.png)
![2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11034874.png)
![(1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034876.png)
